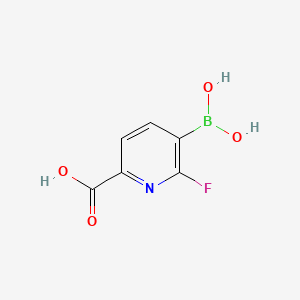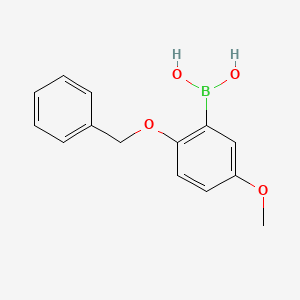
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5CH2OC6H4B(OH)2 and an empirical formula of C13H13BO3 .
Molecular Structure Analysis
The molecular formula of “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is C13H13BO3. It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid”, are known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions . Additionally, boronic acids can undergo protodeboronation, a reaction that involves the removal of the boron moiety .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has three hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Borinic acids play a crucial role in cross-coupling reactions. They serve as versatile reagents for constructing carbon–carbon bonds. For instance, the Suzuki–Miyaura cross-coupling utilizes borinic acids to connect aryl or vinyl groups, enabling the synthesis of complex organic molecules. Researchers have explored various synthetic strategies to incorporate borinic acids into these reactions .
Fluorescent Sensors
Boronic acids exhibit reversible and covalent binding with 1,2- or 1,3-diols, leading to significant fluorescence changes. Researchers have harnessed this property to develop boronic acid-based fluorescent sensors. These sensors can recognize carbohydrates, amino acids, and other analytes. For instance, fluorescent borinic acids have been used as ratiometric sensors for hydrogen peroxide (H2O2) .
Bioactive Compounds
While borinic acids are less studied than their parent boronic acids, they hold promise as bioactive compounds. Their enhanced Lewis acidity makes them effective at coordinating alcohols, diols, and amino alcohols. Researchers have explored their use in regioselective functionalization of diols and carbohydrate derivatives. Borinic acids catalyze reactions such as epoxide ring opening and glycan chain binding .
Catalysis
Borinic acids find applications in catalysis. Their unique reactivity allows them to participate in various transformations. For example, they catalyze the functionalization of diols and carbohydrates. Researchers continue to explore their potential in designing efficient catalytic processes .
Materials Science
In materials science, borinic acids contribute to the development of novel materials. Their Lewis acidity and ability to coordinate with other functional groups make them valuable building blocks. Researchers have investigated their use in polymer materials, optoelectronics, and other advanced materials .
Medicinal Chemistry
Although less explored, borinic acids hold promise in medicinal chemistry. Their unique structure and reactivity offer opportunities for designing bioactive molecules. Researchers have investigated borinic acids as potential drug candidates and enzyme inhibitors .
Safety And Hazards
“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(5-methoxy-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGRZUCAKJOFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
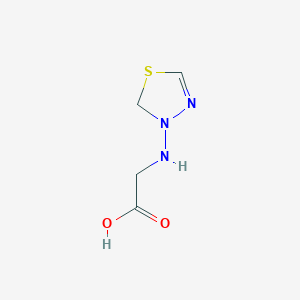

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

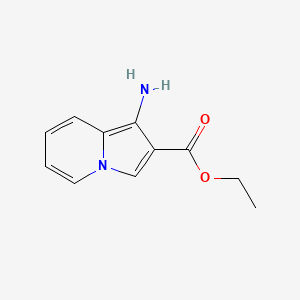
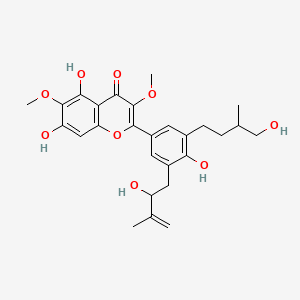

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)
